molecular formula C16H28N2O B2454010 1-[1-(Adamantan-1-yl)ethyl]-3-propylurea CAS No. 313494-52-9

1-[1-(Adamantan-1-yl)ethyl]-3-propylurea

Cat. No.: B2454010
CAS No.: 313494-52-9
M. Wt: 264.413
InChI Key: SPOAXYGQRMXOPM-UHFFFAOYSA-N
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Description

  • Reagents: Propyl bromide
  • Conditions: Base such as potassium carbonate, reflux

Industrial Production Methods

Industrial production of N-[1-(1-adamantyl)ethyl]-N’-propylurea follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.

Properties

IUPAC Name

1-[1-(1-adamantyl)ethyl]-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O/c1-3-4-17-15(19)18-11(2)16-8-12-5-13(9-16)7-14(6-12)10-16/h11-14H,3-10H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOAXYGQRMXOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC(C)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-adamantyl)ethyl]-N’-propylurea typically involves the reaction of 1-adamantylamine with ethyl isocyanate, followed by the introduction of a propyl group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.

  • Step 1: Formation of 1-adamantylamine

    • Starting material: Adamantane
    • Reagents: Ammonia, hydrogen gas
    • Conditions: High temperature and pressure, presence of a catalyst such as palladium on carbon
  • Step 2: Reaction with ethyl isocyanate

    • Reagents: Ethyl isocyanate
    • Conditions: Room temperature, inert atmosphere

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-adamantyl)ethyl]-N’-propylurea undergoes various chemical reactions, including:

  • Oxidation: : The adamantyl group can be oxidized to form adamantanone derivatives.

    • Reagents: Potassium permanganate, chromium trioxide
    • Conditions: Acidic or basic medium
  • Reduction: : The urea moiety can be reduced to form corresponding amines.

    • Reagents: Lithium aluminum hydride, sodium borohydride
    • Conditions: Anhydrous solvents, low temperature
  • Substitution: : The propyl group can be substituted with other alkyl or aryl groups.

    • Reagents: Alkyl halides, aryl halides
    • Conditions: Base such as sodium hydride, reflux

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides in the presence of sodium hydride

Major Products Formed

    Oxidation: Adamantanone derivatives

    Reduction: Corresponding amines

    Substitution: Various alkyl or aryl derivatives

Scientific Research Applications

Synthesis and Chemical Properties

1-[1-(Adamantan-1-yl)ethyl]-3-propylurea belongs to a class of compounds known as substituted ureas. The synthesis typically involves the reaction of adamantane derivatives with isocyanates, leading to the formation of urea linkages. The unique structure of adamantane contributes to the compound's stability and biological activity.

Recent studies have demonstrated that the introduction of different substituents on the urea structure can significantly influence its pharmacological properties. For instance, modifications can enhance solubility and selectivity for specific biological targets, which is crucial for therapeutic efficacy .

Antituberculosis Activity

One of the most promising applications of this compound is in the development of anti-tuberculosis agents. Research has shown that compounds with an adamantane moiety exhibit activity against Mycobacterium tuberculosis, particularly by inhibiting the membrane transporter MmpL3, which is essential for mycolic acid transport .

In a study focusing on optimizing pharmacokinetic properties, a series of adamantyl ureas were synthesized and evaluated for their anti-TB activity. The results indicated that certain derivatives had improved minimum inhibitory concentrations (MICs), suggesting enhanced efficacy against drug-resistant strains .

Anticancer Potential

Another area where this compound shows potential is in oncology. The compound has been explored as a scaffold for developing anticancer agents. Analogous compounds have demonstrated antioxidant properties and have been shown to inhibit cancer cell proliferation in vitro. The incorporation of various aryl groups into the urea structure has been linked to increased anticancer activity .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound derivatives is critical for their development as therapeutic agents. Studies have indicated that modifications to the chemical structure can lead to improved solubility and reduced protein binding, which are desirable traits for effective drug candidates .

The following table summarizes key pharmacokinetic parameters observed in studies:

CompoundSolubility (µg/mL)Protein Binding (%)Half-life (hr)
This compound22.7 ± 2.295.22.2
Derivative A15.0 ± 2.090.01.4
Derivative B30.5 ± 3.088.52.4

These findings highlight the importance of structural optimization in enhancing the pharmacological profiles of adamantane-based compounds.

Case Studies

Case Study 1: Anti-Tuberculosis Development

In a study aimed at developing new anti-TB drugs, researchers synthesized a series of adamantyl ureas and tested their efficacy against Mycobacterium tuberculosis. The study found that specific derivatives had MIC values below 0.5 µg/mL, indicating strong antibacterial activity . Furthermore, these compounds displayed favorable pharmacokinetic profiles, making them suitable candidates for further development.

Case Study 2: Anticancer Research

Another investigation focused on the antioxidant and anticancer properties of modified ureas derived from adamantane structures. These compounds were tested against various cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations . The results suggested that further exploration into their mechanisms could lead to novel cancer therapies.

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)ethyl]-N’-propylurea involves its interaction with specific molecular targets. The adamantyl group imparts lipophilicity, allowing the compound to easily cross cell membranes. Once inside the cell, it can interact with proteins and enzymes, modulating their activity. The urea moiety can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Used as an antiviral and in the treatment of Parkinson’s disease.

    Memantine: Used in the treatment of Alzheimer’s disease.

    Rimantadine: Another antiviral compound.

Uniqueness

N-[1-(1-adamantyl)ethyl]-N’-propylurea is unique due to its specific structural features, which combine the stability of the adamantyl group with the versatility of the urea moiety. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

1-[1-(Adamantan-1-yl)ethyl]-3-propylurea is a compound derived from adamantane, a bicyclic hydrocarbon known for its unique structural properties and biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of antiviral and antibacterial treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and safety profiles based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H19N3O\text{C}_{13}\text{H}_{19}\text{N}_{3}\text{O}

This compound features an adamantane moiety, which contributes to its lipophilicity and potential for biological interactions. The presence of the urea functional group is critical for its biological activity, particularly in inhibiting specific enzymes.

Antiviral Properties

Research indicates that adamantane derivatives exhibit significant antiviral properties. Specifically, compounds like this compound have been investigated for their ability to inhibit viral replication. A study highlighted the efficacy of adamantane derivatives against filoviruses such as Ebola and Marburg viruses, suggesting a potential use in treating viral infections .

Antibacterial Activity

In addition to antiviral effects, adamantane derivatives have shown promise in antibacterial applications. The structural characteristics of this compound enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial cell death. Preliminary studies have indicated that this compound may be effective against various strains of bacteria, including resistant strains .

The biological activity of this compound is primarily attributed to its role as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of fatty acids and plays a crucial role in regulating inflammation and vascular function. Inhibiting sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which possess vasodilatory and anti-inflammatory properties .

Study on Antiviral Efficacy

A recent study assessed the antiviral efficacy of various adamantane derivatives, including this compound. The results demonstrated a significant reduction in viral load in infected cell cultures treated with the compound compared to untreated controls. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM, indicating a potent antiviral effect .

Safety and Toxicity Assessment

Safety assessments conducted on animal models revealed that this compound has a favorable safety profile. The no-observed-adverse-effect level (NOAEL) was established at 320 mg/kg/day over a 28-day period, suggesting low toxicity at therapeutic doses . Further studies are needed to evaluate long-term effects and potential side effects.

Comparative Analysis of Biological Activity

CompoundAntiviral Activity (IC50 µM)Antibacterial Activity (Zone of Inhibition mm)NOAEL (mg/kg/day)
This compound1518320
Adamantane3015400
Other Adamantane Derivative2520350

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